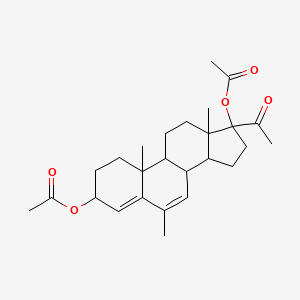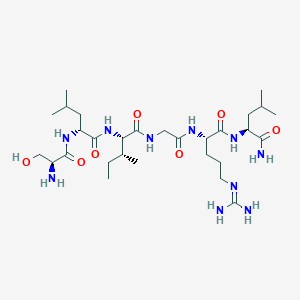
6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate, also known as Acetomepregenol, is a synthetic steroid derivative. It is a complex organic compound with a molecular formula of C26H36O5. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate typically involves multiple steps starting from simpler steroid precursors. The process may include:
Oxidation: Conversion of precursor steroids to introduce oxygen functionalities.
Reduction: Reduction steps to adjust the oxidation state of specific carbon atoms.
Acetylation: Introduction of acetyl groups at the 3 and 17 positions of the steroid framework.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The reactions yield a variety of products, including oxidized steroids, reduced steroids, and substituted derivatives, each with distinct properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biology: 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate is used as a chemical intermediate in the synthesis of other steroid compounds. It serves as a precursor in the development of new pharmaceuticals and research chemicals.
Medicine: In the medical field, this compound is explored for its potential therapeutic effects. It may be used in the development of drugs targeting specific hormonal pathways or diseases.
Industry: The compound finds applications in the manufacturing of steroid-based products, including anesthetics, anti-inflammatory agents, and other pharmaceuticals.
Wirkmechanismus
The mechanism by which 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate exerts its effects involves interaction with specific molecular targets and pathways. It may bind to steroid receptors, influencing gene expression and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-20-oxopregna-3,5-diene-3,17-diyl diacetate: A closely related steroid with a different double bond position.
Pregnenolone: A precursor steroid in the biosynthesis of other steroids.
Dexamethasone: A synthetic corticosteroid used for its anti-inflammatory and immunosuppressant properties.
Uniqueness: 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate is unique due to its specific structural features, such as the presence of the 6-methyl group and the acetyl groups at the 3 and 17 positions. These features influence its reactivity and biological activity, making it distinct from other steroids.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
(17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-15-13-20-21(24(5)10-7-19(14-23(15)24)30-17(3)28)8-11-25(6)22(20)9-12-26(25,16(2)27)31-18(4)29/h13-14,19-22H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHHPVPFUVQWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 3-[(cyanoacetyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B7886793.png)
![6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B7886801.png)




